molecular formula C28H24Cl2O7 B562988 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one CAS No. 866022-28-8

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one

Cat. No.: B562988
CAS No.: 866022-28-8
M. Wt: 543.4
InChI Key: ZGJMIZXNGYVIRM-XCZPVHLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) and various acids and bases . Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Scientific Research Applications

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is unique in its dual mechanism of action, targeting both bacterial fatty acid synthesis and cholesterol metabolism. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific molecular targets and pathways .

Properties

IUPAC Name

19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPSZYNJYJMHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722781
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866022-28-8
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does bischloroanthrabenzoxocinone interact with its target and what are the downstream effects?

A1: Bischloroanthrabenzoxocinone (BABX) targets the bacterial type II fatty acid synthesis (FASII) pathway . While the exact mechanism of action within the FASII pathway is not fully elucidated in the provided research, its inhibitory effect on this pathway ultimately disrupts bacterial cell viability. This disruption makes BABX a promising candidate for the development of novel antibiotics .

Q2: What is the impact of bischloroanthrabenzoxocinone on different bacterial species?

A2: Research indicates that bischloroanthrabenzoxocinone demonstrates varying degrees of effectiveness against different bacterial species. For instance, it exhibits good antibacterial activity against Staphylococcus aureus and permeable Escherichia coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 μg/mL . This difference in efficacy highlights the importance of further investigating its activity spectrum against a broader range of bacterial pathogens.

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